molecular formula C6H7ClF2N2O B1381547 3-Amino-1-difluoromethyl-1H-pyridin-2-one HCl CAS No. 1422344-32-8

3-Amino-1-difluoromethyl-1H-pyridin-2-one HCl

Cat. No. B1381547
M. Wt: 196.58 g/mol
InChI Key: RMWIPOXHSYYHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-difluoromethyl-1H-pyridin-2-one HCl, also known as 3-ADFP or 3-ADF, is a synthetic organic compound used for a variety of scientific research applications. It is a white powder that is soluble in water and organic solvents. 3-ADF is an important research tool for scientists in the fields of biochemistry, physiology, pharmacology, and toxicology. It is used in laboratory experiments to study the effects of drugs on the body and to develop new drugs. It is also used to study the mechanism of action of drugs and to determine their biochemical and physiological effects.

Scientific Research Applications

Regiochemistry of Amines with Trifluoromethyl-β-diketones

  • The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones results in γ-1H-pyrrolo[3,2-b]pyridines, indicating a preference for the formation of γ-regioisomer due to the influence of the trifluoromethyl group (De Rosa et al., 2015).

Kinase-Focused Library Development

  • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, structurally similar to 3-Amino-1-difluoromethyl-1H-pyridin-2-one HCl, are used in drug-discovery, especially for ATP competitive binding to kinase enzymes (Smyth et al., 2010).

Synthesis of Poly-Substituted Pyridines

  • A novel strategy for synthesizing poly-substituted pyridines, including 3-trifluoromethyl pyridines, offers new approaches for pyridine synthesis under metal-free conditions (Chen et al., 2010).

PdII Catalysis Using 3-Amino-1-methyl-1H-pyridin-2-one

  • A new bidentate directing group, 3-amino-1-methyl-1H-pyridin-2-one, is used in PdII metallacycle for selective γ-C(sp3)-H activation and arylation, demonstrating its utility in synthesizing 2-pyridone analogues (Pati et al., 2018).

Synthesis of Pyridin-2(1H)-one Derivatives

  • Alternative methods for synthesizing biologically important pyridin-2(1H)-one derivatives have been developed, indicating its significance in biological and pharmaceutical research (Chikhalikar et al., 2011).

Novel Multi-Component Reaction

  • A novel one-step synthesis of 3-aminoimidazo[1,2-a]pyridines was achieved through a three-component reaction, highlighting the compound's potential in medicinal chemistry (Schwerkoske et al., 2005).

Corrosion Inhibition

  • Pyridine derivatives, including 2-amino pyridines, are investigated as corrosion inhibitors for steel, indicating their potential application in industrial settings (Ansari et al., 2015).

properties

IUPAC Name

3-amino-1-(difluoromethyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O.ClH/c7-6(8)10-3-1-2-4(9)5(10)11;/h1-3,6H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWIPOXHSYYHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Amino-1-difluoromethyl-1H-pyridin-2-one HCl

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